

JWG-071 Profile and Activity Comparison

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Compound Focus: JWG-071

CAS No.: 2250323-50-1

Cat. No.: S531463

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JWG-071 was developed from a chemical scaffold that was found to unexpectedly inhibit BRD4. The following table summarizes its primary reported activities. [1]

Target	Reported Activity	Role and Significance
ERK5 Kinase	IC50 = 88 nM [2]	Primary target; one of the first reported chemical probes for ERK5 kinase selectivity. [2] [1] [3]
LRRK2 Kinase	IC50 = 109 nM [2]	Secondary kinase target. [2] [1]
BRD4 Bromodomain	IC50 ≈ 1 μM [2] [1]; Kd = 192 nM (ITC) [1]	Off-target activity; demonstrates that some kinase inhibitors can have polypharmacology, also binding to bromodomains. [1]

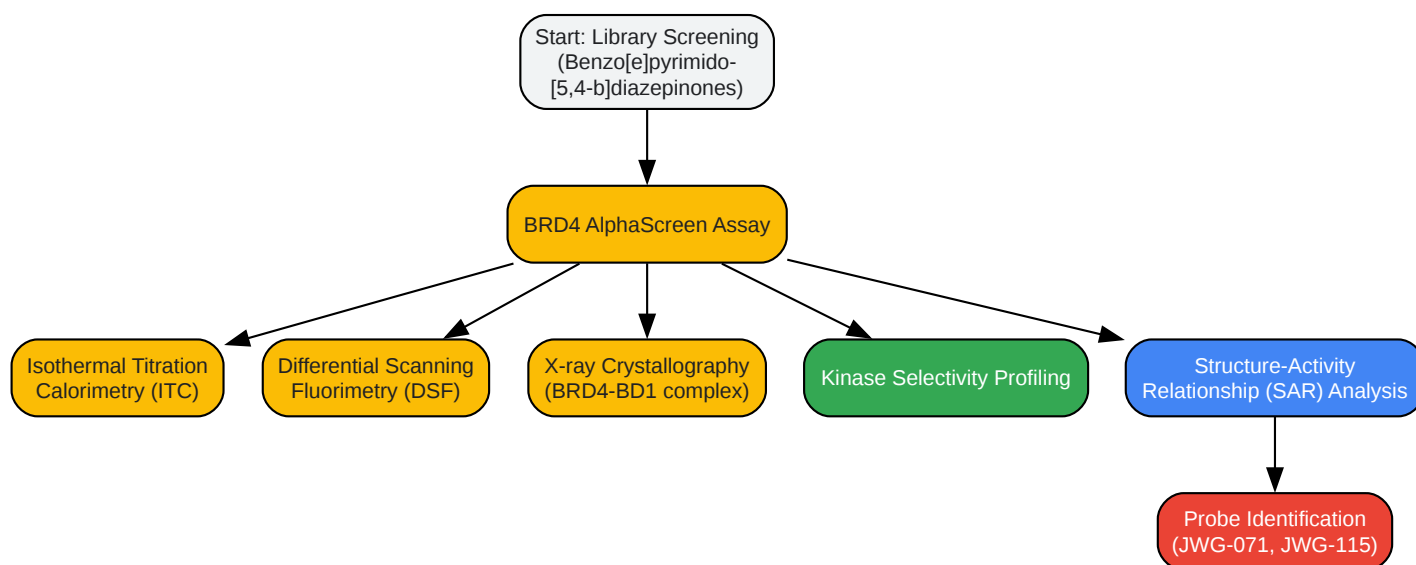
For context, the table below lists other BET inhibitors mentioned in the search results, though direct quantitative comparisons to **JWG-071** are not provided.

Inhibitor Name	Primary Target / Profile	Reported Activity / Context
JQ1	Pan-BET Bromodomain [4] [5] [6]	A well-characterized, potent BET inhibitor (Kd = 49 nM for BRD4) [1]; often used as a reference compound.

Inhibitor Name	Primary Target / Profile	Reported Activity / Context
JWG-115	BET-Selective [1]	A BET selective inhibitor (BRD4 IC50 = 1 μ M) derived from the same scaffold as JWG-071. [1]
I-BET762 (Molibresib)	Pan-BET Bromodomain [6]	A clinical-stage BET inhibitor. [6]
Pelabresib (CPI-0610)	Pan-BET Bromodomain [7]	An investigational, oral BET inhibitor in clinical trials for myelofibrosis. [7]

Detailed Experimental Data & Protocols

The key data for **JWG-071** comes from a 2018 study that detailed its discovery and characterization. [1] The experimental workflow used to profile this compound is summarized below.



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Key Experimental Protocols:

- **Binding Affinity (Kd): Isothermal Titration Calorimetry (ITC)** was used to measure the direct binding affinity of **JWG-071** to the first bromodomain of BRD4 (BRD4-BD1). The experiment involved titrating the compound into a solution of the protein and measuring the heat change, yielding a Kd of 192 nM. [1]
- **Inhibitory Concentration (IC50): The BRD4 AlphaScreen Assay** was used to determine the concentration at which **JWG-071** inhibits BRD4 function by 50%. This bead-based proximity assay measures the disruption of BRD4's interaction with an acetylated histone peptide, reporting an IC50 of approximately 1 μ M. [2] [1]
- **Target Engagement: Differential Scanning Fluorimetry (DSF)** was employed to confirm direct binding. This method detects the stabilization of BRD4-BD1 (a change in its melting temperature, ΔT_m) upon binding to **JWG-071**. [1]
- **Structural Analysis: X-ray Crystallography** provided the molecular basis for binding. The co-crystal structure of BRD4-BD1 with **JWG-071** (PDB ID: 6CJ1) revealed that the inhibitor occupies the acetyl-lysine binding pocket, forming key hydrogen bonds with Asn140. [1] [3]

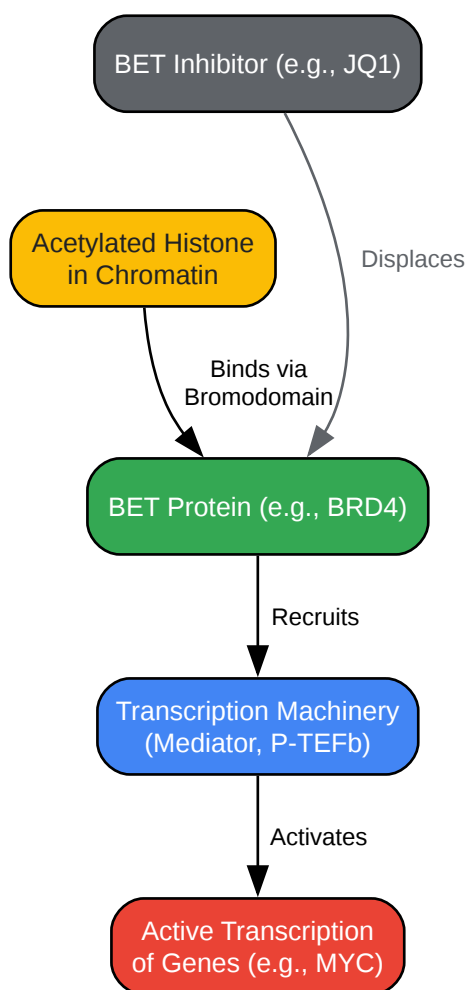
Key Implications for Research

JWG-071 serves as an important tool compound with specific implications:

- **A Tool for ERK5 Biology:** Its primary value lies in being one of the first **kinase-selective chemical probes for ERK5**, helping to delineate the non-kinase functions of this protein. [1]
- **Demonstrates Polypharmacology:** **JWG-071** is a case study in **polypharmacology**, showing that classical kinase inhibitor scaffolds can have off-target activity against epigenetic readers like BRD4. This highlights the importance of thorough target validation for chemical probes. [1]
- **Informs Inhibitor Design:** The research led to the rational design of other inhibitors from the same scaffold, including the more BET-selective **JWG-115** and other compounds with designed polypharmacology. [1]

Context on BET Proteins and Inhibitors

BET proteins are epigenetic "readers" that regulate gene transcription and are pursued as therapeutic targets in cancer and other diseases. [4] [8] [9] The following diagram illustrates the general mechanism of BET bromodomain function.



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Most clinical-stage BET inhibitors are **pan-BET** or **bromodomain-specific**, designed to block acetyl-lysine binding. [4] [7] [6] **JWG-071**'s activity is distinct, as it was primarily designed as a kinase inhibitor and its BET inhibition was a concurrent discovery. [1]

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